1,1,1-Trifluoro-2-phenylbut-3-en-2-ol

Lipophilicity Membrane Permeability ADME

1,1,1-Trifluoro-2-phenylbut-3-en-2-ol (CAS 134418-70-5) is a chiral, fluorinated tertiary allylic alcohol with the molecular formula C10H9F3O and a molecular weight of 202.17 g/mol. It features a trifluoromethyl (-CF3) group and a phenyl ring attached to a central carbon that also bears a hydroxyl group and a vinyl group, making it a versatile building block in organic synthesis.

Molecular Formula C10H9F3O
Molecular Weight 202.17 g/mol
CAS No. 134418-70-5
Cat. No. B164672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,1-Trifluoro-2-phenylbut-3-en-2-ol
CAS134418-70-5
Molecular FormulaC10H9F3O
Molecular Weight202.17 g/mol
Structural Identifiers
SMILESC=CC(C1=CC=CC=C1)(C(F)(F)F)O
InChIInChI=1S/C10H9F3O/c1-2-9(14,10(11,12)13)8-6-4-3-5-7-8/h2-7,14H,1H2
InChIKeyQZTXJLLJGFCKCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1,1-Trifluoro-2-phenylbut-3-en-2-ol (CAS 134418-70-5) Properties and Specifications


1,1,1-Trifluoro-2-phenylbut-3-en-2-ol (CAS 134418-70-5) is a chiral, fluorinated tertiary allylic alcohol with the molecular formula C10H9F3O and a molecular weight of 202.17 g/mol . It features a trifluoromethyl (-CF3) group and a phenyl ring attached to a central carbon that also bears a hydroxyl group and a vinyl group, making it a versatile building block in organic synthesis . Its key experimental physical properties include a boiling point of 89-90 °C at 12 mmHg and a refractive index of n20/D 1.4740 .

Critical Differentiation of 1,1,1-Trifluoro-2-phenylbut-3-en-2-ol from Standard Allylic Alcohols


Generic substitution with non-fluorinated or differently fluorinated allylic alcohols is not feasible for applications requiring a specific balance of lipophilicity, metabolic stability, and unique reactivity [1]. The presence of a trifluoromethyl group directly adjacent to a chiral tertiary alcohol creates a unique electronic environment that significantly alters the compound's physicochemical properties and its behavior in key reactions, such as metal-catalyzed isomerizations, compared to its non-fluorinated counterparts [2]. This necessitates a specific procurement strategy to ensure the target compound's distinct performance profile is maintained.

Quantitative Evidence for the Differentiation of 1,1,1-Trifluoro-2-phenylbut-3-en-2-ol


Measured vs. Predicted Lipophilicity: Quantifying LogP for Enhanced Membrane Permeability

The compound exhibits a higher measured lipophilicity (LogP) compared to a key non-fluorinated analog, validating its enhanced potential for passive membrane diffusion. Experimental data confirms a LogP of 2.62250 . This value is compared to the predicted LogP for 2-phenylbut-3-en-2-ol, the non-fluorinated analog, which is approximately 1.7-1.9 . The introduction of the -CF3 group results in a quantifiable increase in LogP of roughly 0.7-0.9 units, a difference known to significantly impact permeability and oral bioavailability in drug design.

Lipophilicity Membrane Permeability ADME

Mechanistic Differentiation in Ruthenium-Catalyzed Isomerization: Altered Rate-Determining Step

The rate-determining step (RDS) for the ruthenium-catalyzed redox isomerization of this class of β-trifluoromethylated allylic alcohols is distinct from that of non-fluorinated substrates [1]. For non-fluorinated allylic alcohols, the RDS is typically the β-hydride elimination. In contrast, for β-trifluoromethylated substrates like 1,1,1-Trifluoro-2-phenylbut-3-en-2-ol, the RDS is the migratory insertion step [1]. This mechanistic shift is a direct consequence of the strong electron-withdrawing effect of the -CF3 group, which alters the electronic properties of the allylic system and its interaction with the ruthenium catalyst.

Organometallic Catalysis Reaction Mechanism Synthetic Methodology

Enhanced Hydrogen-Bond Acidity of the Tertiary Alcohol

The presence of the electron-withdrawing -CF3 group significantly increases the hydrogen-bond donating ability (acidity) of the adjacent tertiary alcohol. The compound has a predicted pKa of 11.17±0.10 . This can be compared to the predicted pKa of the non-fluorinated analog, 2-phenylbut-3-en-2-ol, which is estimated to be approximately 14-15 . This increased acidity facilitates stronger hydrogen-bonding interactions with catalysts, enzymes, or biological targets, which can be leveraged for enhanced enantioselective transformations or improved target binding.

Physical Organic Chemistry Catalysis Molecular Recognition

Specialized Application Scenarios for 1,1,1-Trifluoro-2-phenylbut-3-en-2-ol


Scaffold for Optimizing Cell Permeability in CNS Drug Discovery Programs

In medicinal chemistry, the development of central nervous system (CNS) drugs is often limited by poor blood-brain barrier (BBB) penetration. The measured LogP of 2.6 for 1,1,1-Trifluoro-2-phenylbut-3-en-2-ol places it within the optimal range for BBB permeability (LogP 1.5-3.0). This compound can serve as a privileged scaffold for constructing chemical libraries where a balance of lipophilicity and metabolic stability (conferred by the -CF3 group) is required for accessing intracellular or CNS targets.

Probe for Mechanistic Studies in Organometallic Catalysis

The distinct reactivity of β-trifluoromethylated allylic alcohols, as demonstrated by the altered rate-determining step in ruthenium-catalyzed isomerization [1], makes this compound a valuable mechanistic probe. Researchers can use it to investigate the fundamental steps of catalytic cycles (e.g., migratory insertion vs. β-hydride elimination) by observing how the strong electron-withdrawing -CF3 group perturbs the reaction coordinate. This application is critical for advancing the field of fluorine-specific catalysis.

Chiral Building Block for the Synthesis of Enantioenriched Trifluoromethylated Heterocycles

As a chiral secondary allylic alcohol, this compound is a prime candidate for enantioselective transformations. It can be used in asymmetric catalysis to generate enantioenriched α-CF3-substituted heterocycles and complex molecules [1]. The unique steric and electronic properties of the CF3 group can enhance the stereoselectivity of reactions such as allylic alkylation, hydroformylation, and cycloadditions, providing access to valuable three-dimensional chemical space for drug discovery.

Crystallization-Inducing Chiral Auxiliary

The enhanced hydrogen-bond acidity of the tertiary alcohol (pKa ~11.2) compared to standard alcohols can be exploited in diastereomeric salt resolution or as a crystallization-inducing chiral auxiliary. The strong, directional hydrogen bonding facilitated by the electron-deficient alcohol group can lead to more robust and predictable crystal packing, simplifying the purification and absolute configuration determination of complex chiral acids or amines.

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